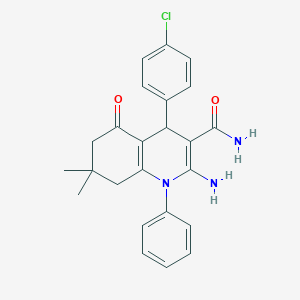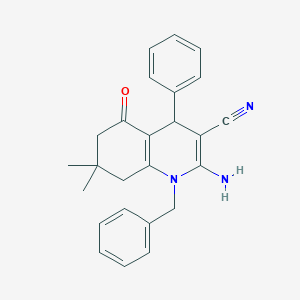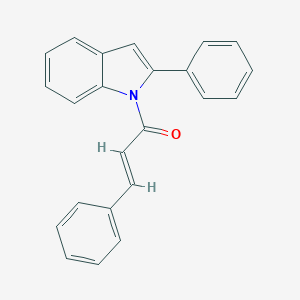
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring, a cyclohexylphenyl group, and a fluorophenyl group, which contribute to its distinct chemical properties.
准备方法
The synthesis of (2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Cyclohexylphenyl Group: The cyclohexylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylbenzene and an appropriate alkylating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Final Assembly: The final step involves the coupling of the synthesized intermediates to form the target compound under suitable reaction conditions, such as using a base and a solvent like dimethylformamide.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of specialty chemicals, polymers, and advanced materials with unique properties.
作用机制
The mechanism of action of (2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can be compared with other similar compounds, such as:
N-[4-(4-cyclohexylphenyl)-3-isobutyl-1,3-thiazol-2(3H)-yliden]-N-(4-chlorophenyl)amine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
N-[4-(4-cyclohexylphenyl)-3-isobutyl-1,3-thiazol-2(3H)-yliden]-N-(4-bromophenyl)amine: This compound contains a bromine atom instead of a fluorine atom, which may affect its reactivity and interactions with molecular targets.
N-[4-(4-cyclohexylphenyl)-3-isobutyl-1,3-thiazol-2(3H)-yliden]-N-(4-methylphenyl)amine: This compound has a methyl group instead of a fluorine atom, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C25H29FN2S |
|---|---|
分子量 |
408.6g/mol |
IUPAC 名称 |
4-(4-cyclohexylphenyl)-N-(4-fluorophenyl)-3-(2-methylpropyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H29FN2S/c1-18(2)16-28-24(17-29-25(28)27-23-14-12-22(26)13-15-23)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h8-15,17-19H,3-7,16H2,1-2H3 |
InChI 键 |
WWNCUDZODGUDNU-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=CC=C(C=C3)C4CCCCC4 |
规范 SMILES |
CC(C)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=CC=C(C=C3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE](/img/structure/B394172.png)




![N-cyclohexyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B394181.png)
![2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone](/img/structure/B394184.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394185.png)
![7-methyl-2-(2-methylphenyl)-5-[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B394188.png)
![3-(3-FLUOROPHENYL)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B394189.png)
![1-[4-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B394190.png)
![4-{2-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE](/img/structure/B394193.png)
